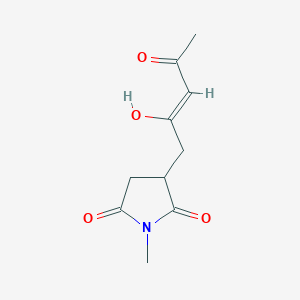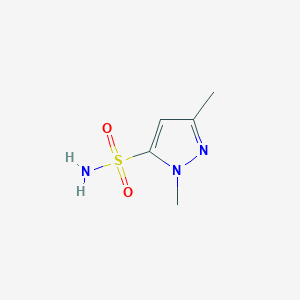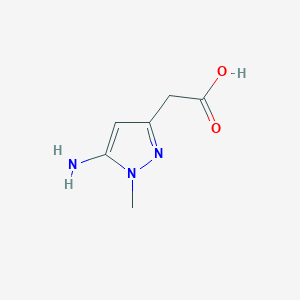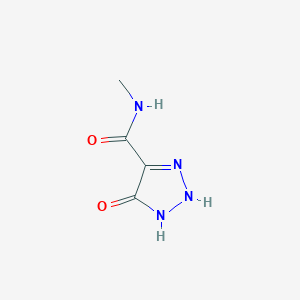
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile is a heterocyclic compound with the following chemical structure:
C7H7N3O2
.Indole derivatives, like this compound, have attracted significant interest due to their diverse biological activities. The indole scaffold appears in various synthetic drug molecules and natural products, making it an essential pharmacophore for drug discovery .
Méthodes De Préparation
Synthetic Routes: 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile can be synthesized through various routes. One common method involves the reaction of an appropriate precursor with acetyl chloride and sodium cyanide. The reaction proceeds as follows:
2-Amino-1H-pyrrole-3-carboxaldehyde+Acetyl chloride+Sodium cyanide→this compound
Industrial Production: Industrial-scale production methods typically involve optimizing the synthetic route for efficiency, yield, and safety. specific industrial processes for this compound may not be widely documented.
Analyse Des Réactions Chimiques
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of different functional groups.
Reduction: Reduction reactions can modify the carbonyl group or other substituents.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or cyano groups.
Common Reagents and Conditions: Reagents like reducing agents (e.g., NaBH4), oxidizing agents (e.g., KMnO4), and nucleophiles (e.g., ammonia) play crucial roles in these reactions.
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the carbonyl group yields the corresponding alcohol.
Applications De Recherche Scientifique
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile finds applications in various fields:
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: It may exhibit bioactivity, making it relevant for drug discovery.
Medicine: Research into its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Its use in the synthesis of specialty chemicals or pharmaceutical intermediates.
Mécanisme D'action
The exact mechanism by which 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile can be compared with related indole derivatives, emphasizing its unique features. Similar compounds include other indole-based molecules with varying substituents and functional groups.
Propriétés
IUPAC Name |
1-acetyl-2-aminopyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5(11)10-3-2-6(4-8)7(10)9/h2-3H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEOTCBFSJENNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=C1N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12870250.png)


![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)

![2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one](/img/structure/B12870282.png)



![2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12870295.png)

![7-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12870315.png)

